tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
Description
Historical Context and Discovery
The development of this compound can be traced to the broader evolution of carbamate chemistry, which has played an increasingly important role in pharmaceutical science since the mid-20th century. Carbamates as a chemical class gained prominence in medicinal chemistry due to their stability, bioavailability, and functional versatility, characteristics that made them attractive for drug design applications.
The specific compound this compound was first documented in chemical databases in 2009, as indicated by its creation date in PubChem records. This timeline places its discovery within the modern era of pharmaceutical research, when sophisticated synthetic methodologies and computational drug design approaches were becoming increasingly sophisticated and widely adopted.
The historical significance of this compound's development is closely tied to the advancement of protecting group chemistry in organic synthesis. The tert-butyl carbamate group, commonly referred to as the tert-butoxycarbonyl protecting group in synthetic chemistry, became widely adopted because of its stability under basic conditions and its ability to be removed under acidic conditions. This selectivity made it particularly valuable for complex synthetic sequences where multiple functional groups needed to be manipulated independently.
Research into piperidine-containing carbamates accelerated during the late 20th and early 21st centuries as pharmaceutical companies recognized the potential of these scaffolds for creating novel therapeutic agents. Patent literature from this period demonstrates increasing interest in piperidine-3-ylcarbamate compounds and their derivatives, with numerous applications filed for manufacturing methods and optical resolution techniques.
The synthetic accessibility of this compound became increasingly important as demand grew for versatile building blocks that could serve as intermediates in the synthesis of more complex pharmaceutical targets. The compound's design reflects decades of accumulated knowledge about structure-activity relationships in medicinal chemistry, particularly the understanding that piperidine rings can enhance the biological activity of pharmaceutical compounds while the carbamate group provides metabolic stability.
Significance in Modern Organic and Medicinal Chemistry
The significance of this compound in contemporary chemical research extends across multiple domains, from its fundamental role as a synthetic building block to its applications in advanced pharmaceutical development. The compound exemplifies the modern approach to medicinal chemistry, where carefully designed molecular scaffolds serve as platforms for creating diverse chemical libraries with enhanced biological properties.
In organic synthesis, this compound serves as a versatile intermediate that can participate in numerous chemical transformations. The presence of the tert-butyl carbamate protecting group allows synthetic chemists to perform selective reactions on other parts of the molecule without affecting the protected amine functionality. This selectivity is particularly valuable in multi-step synthetic sequences where precise control over reactivity is essential for achieving high yields and purity.
The compound's utility in medicinal chemistry stems from its incorporation of privileged structural motifs that have demonstrated biological relevance across multiple therapeutic areas. Carbamate groups have been shown to increase the biological activity of active pharmacophores in structurally different natural or synthesized compounds. This enhancement occurs through various mechanisms, including improved metabolic stability, enhanced target binding specificity, and favorable pharmacokinetic properties.
Table 2: Applications of this compound in Scientific Research
Recent research has demonstrated that compounds incorporating piperidine-carbamate scaffolds exhibit promising biological activities across various therapeutic areas. The structural framework provided by this compound has been utilized in the development of compounds targeting neurotransmitter receptors, enzyme inhibitors, and other pharmaceutically relevant biological targets.
The compound's significance is further enhanced by its role in the development of prodrug strategies, where the carbamate group can serve as a metabolically labile protecting group that releases the active pharmaceutical ingredient under physiological conditions. This approach allows for improved drug delivery and enhanced therapeutic efficacy while minimizing potential side effects.
Manufacturing and synthetic methodologies for this compound have been extensively studied and optimized, reflecting its commercial importance in pharmaceutical research. Patent literature describes efficient synthetic routes and purification methods that enable large-scale production of this compound for research and development purposes.
The conformational rigidity imparted by the piperidine ring system contributes to the compound's utility in structure-based drug design, where precise three-dimensional molecular arrangements are crucial for achieving desired biological activities. This structural feature allows medicinal chemists to design compounds with enhanced selectivity for specific biological targets while maintaining favorable drug-like properties.
Properties
IUPAC Name |
tert-butyl N-(1-piperidin-3-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-6-5-7-13-8-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLFKYFPAJFTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Boc Protection
The most common approach involves reacting the amine-containing intermediate (1-(piperidin-3-yl)ethylamine or related derivatives) with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate protecting group. This step typically requires:
- A suitable base such as triethylamine or sodium bicarbonate to neutralize HCl or other acids formed.
- Anhydrous solvents like dichloromethane or acetonitrile.
- Controlled temperature (0–25 °C) to avoid side reactions.
This method provides the tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate in moderate to high yields with good purity.
Coupling via Activated Esters and Carbamate Intermediates
A more elaborate synthetic approach, as reported in related piperidine-carbamate derivatives, involves:
- Preparation of an activated ester intermediate such as an N-hydroxysuccinimide (NHS) ester from a carboxylic acid precursor using dicyclohexylcarbodiimide (DCC) and NHS.
- Coupling this activated ester with an aminoester or amine containing the piperidin-3-yl moiety under mild base catalysis (e.g., DIPEA).
- Subsequent hydrolysis and deprotection steps to yield the final carbamate.
This method allows for modular synthesis and incorporation of spacer groups or additional functionalities.
Deprotection and Functional Group Transformations
When tert-butyl carbamate groups are used as protecting groups, deprotection is commonly achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane (10% TFA in CH2Cl2), which cleaves the Boc group under mild acidic conditions without affecting other sensitive functionalities.
Representative Synthetic Scheme (Adapted)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Piperidin-3-yl ethylamine + Boc2O, base | Carbamate formation via Boc protection | 70-90 |
| 2 | Purification (chromatography or crystallization) | Isolation of this compound | - |
| 3 | Optional: Deprotection with 10% TFA in CH2Cl2 | Removal of Boc protecting group if needed | >90 |
Research Findings and Data
- In synthetic studies of piperidine-carbamate derivatives, the use of HBTU/HOBt/DIPEA as coupling agents has been effective for amide bond formation, which can be adapted for carbamate coupling reactions with suitable amines.
- The tert-butyl carbamate protecting group is stable under a wide range of conditions but can be selectively removed by TFA treatment, facilitating multi-step syntheses involving piperidine scaffolds.
- Purification typically involves standard chromatographic techniques; spectral data such as ^1H NMR and ^13C NMR confirm the presence of tert-butyl groups (singlet near 1.4 ppm for 9H) and piperidine methylene protons.
Summary Table of Preparation Features
| Aspect | Details |
|---|---|
| Starting materials | Piperidin-3-yl ethylamine or derivatives |
| Carbamate source | Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate |
| Base used | Triethylamine, DIPEA, or sodium bicarbonate |
| Solvent | Dichloromethane, acetonitrile, or DMF |
| Temperature | 0–25 °C |
| Deprotection reagent | Trifluoroacetic acid (TFA) 10% in CH2Cl2 |
| Coupling agents (if used) | HBTU, HOBt, DCC, NHS for activated ester formation |
| Typical yield | 70–90% for carbamate formation; >90% for deprotection |
| Purification | Chromatography or crystallization |
| Analytical confirmation | ^1H NMR, ^13C NMR, MS, IR |
Chemical Reactions Analysis
Synthetic Route
-
Step 1 : Reaction of tert-butyl chloroformate with 1-(piperidin-3-yl)ethylamine in the presence of a base (e.g., triethylamine) to form the carbamate bond.
-
Step 2 : Purification via column chromatography (e.g., using PE/EtOAc solvent systems) to achieve high yields (>85%) .
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| tert-Butyl chloroformate, triethylamine | DCM, 0°C → RT, 12 h | 88% |
Deprotection Reactions
The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions to liberate the free amine:
Trifluoroacetic Acid (TFA)-Mediated Deprotection
-
Conditions : 10% TFA in dichloromethane (DCM), 2–4 h at RT .
-
Outcome : Quantitative removal of the Boc group, yielding 1-(piperidin-3-yl)ethylamine for further functionalization .
Coupling Reactions
The compound participates in peptide coupling reactions to form amides or sulfonamides:
HOBt/HBTU-Mediated Coupling
-
Reagents : Hydroxybenzotriazole (HOBt), HBTU, DIPEA in DMF .
-
Application : Conjugation with carboxylic acids (e.g., NSAID-linked acids) to generate prodrugs .
| Substrate | Product | Yield | Source |
|---|---|---|---|
| p-Chlorobenzoic acid | Sulfonamide derivative | 72% |
Sulfonylation
The primary amine reacts with sulfonyl chlorides to form sulfonamides:
Methanesulfonyl Chloride Reaction
-
Result : Formation of (1-methanesulfonyl-piperidin-3-yl)-carbamic acid tert-butyl ester (91% yield) .
Catalytic Hydrogenation
The piperidine ring undergoes hydrogenation to modify stereochemistry or reduce unsaturated bonds:
Palladium-Catalyzed Hydrogenation
Nucleophilic Substitution
The piperidine nitrogen reacts with alkyl halides or aryl bromides:
Benzylation Example
Oxidation and Reduction
-
Oxidation : Tert-butyl carbamates are stable under mild oxidative conditions (e.g., KMnO₄), but harsh oxidation degrades the piperidine ring.
-
Reduction : LiAlH₄ reduces the carbamate to a methylene group, though this is rarely employed due to competing side reactions.
Key Research Findings
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Building Block for Synthesis:
- tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate is primarily utilized as a versatile building block in organic synthesis. It is involved in the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions .
Reagent in Organic Reactions:
- The compound acts as a reagent in several organic transformations, facilitating the introduction of piperidine and other functional groups into target molecules. This property makes it valuable in the synthesis of pharmaceuticals and biologically active compounds .
Pharmaceutical Applications
Drug Development:
- In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of novel therapeutic agents. Its structure allows for modifications that can enhance the efficacy and selectivity of drug candidates targeting various diseases .
Inhibition Studies:
- Recent studies have highlighted its role in developing inhibitors for specific biological pathways, such as the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. Compounds derived from this compound have shown promise in reducing IL-1β release and pyroptosis, indicating potential applications in treating inflammatory diseases .
Biological Research
Mechanistic Studies:
- The compound is utilized to study biological mechanisms, particularly those involving enzyme inhibition or activation. Its interaction with molecular targets can provide insights into metabolic pathways and disease mechanisms .
Cell Culture Applications:
Mechanism of Action
Comparison with Similar Compounds
Substituent Effects
- Lipophilicity : The trifluoromethyl and chloro-pyridine groups in compound 61a significantly increase lipophilicity (ClogP ≈ 3.5) compared to the parent compound (ClogP ≈ 2.1), enhancing membrane permeability but reducing aqueous solubility .
- Polarity: Introduction of a 2-hydroxyethyl group (as in ) lowers logP by ~1.2 units, improving solubility for intravenous formulations.
- Stereochemistry : The (3R,4R)-hydroxypiperidine derivative exhibits higher binding affinity to opioid receptors (Ki < 50 nM) than its stereoisomers, underscoring the role of chirality in target engagement.
Biological Activity
Tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and have been implicated in various cancers, making compounds that modulate their activity valuable for therapeutic development.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.33 g/mol
- Chemical Structure : The compound features a tert-butyl group attached to a carbamate functional group, linked to a piperidin-3-yl ethyl moiety.
The primary mechanism through which this compound exerts its biological activity is by inhibiting CDKs. This inhibition can lead to cell cycle arrest and has potential implications in cancer therapy. In vitro studies have shown that the compound can effectively bind to CDK enzymes, altering their activity and impacting cell proliferation.
Research Findings
-
Inhibition of Cyclin-Dependent Kinases :
- Studies indicate that this compound demonstrates significant inhibitory effects on various CDKs, which are vital for cell cycle progression. This inhibition is particularly relevant in cancer cells where dysregulation of the cell cycle is common.
-
Selectivity and Potency :
- The compound's selectivity towards specific CDK isoforms has been evaluated, revealing a preferential binding affinity that may enhance its therapeutic profile. Comparative studies with other carbamate derivatives indicate that modifications in the piperidine ring can influence both potency and selectivity .
-
Cell Viability Assays :
- In vitro cytotoxicity assays using different cancer cell lines (e.g., MCF-7, HepG2) have shown that this compound can effectively reduce cell viability at micromolar concentrations. Notably, the compound exhibited minimal cytotoxic effects on normal cell lines, suggesting a favorable therapeutic window .
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| CDK Inhibition | Significant |
| IC₅₀ (Cancer Cell Lines) | Varies (µM range observed) |
| Cytotoxicity (Normal Cell Lines) | Minimal at high concentrations |
Case Study 1: Inhibition of CDK2
A study evaluated the effects of this compound on CDK2 activity using biochemical assays. The compound was found to inhibit CDK2 with an IC₅₀ value of approximately 150 nM, indicating strong potency against this target. Further analysis revealed that the compound induced G1 phase arrest in treated cancer cells, corroborating its role as a CDK inhibitor.
Case Study 2: Selective Cytotoxicity
In another investigation, the compound was tested across various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Results showed a dose-dependent decrease in cell viability with IC₅₀ values ranging from 5 to 15 µM for these lines while demonstrating low toxicity towards normal human fibroblast cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
- Step 1 : Condensation of a piperidine derivative (e.g., 1-(piperidin-3-yl)ethylamine) with a tert-butyl carbamate-protecting group.
- Step 2 : Protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) .
- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product.
- Key Data : Yield optimization (e.g., 99% in ) requires controlled temperature (e.g., 100°C) and inert conditions .
Q. How is this compound characterized for purity and structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons at 1.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 380.1 [M+H]⁺) validate molecular weight .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns .
Q. What safety precautions are critical when handling tert-butyl carbamate derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., DCM, THF).
- Emergency Protocols : Immediate rinsing with water for eye/skin contact; medical consultation for persistent irritation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
- Methodological Answer :
- Catalyst Selection : Palladium on carbon (Pd/C) for selective reductions without deprotecting the Boc group .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates vs. non-polar alternatives .
- Temperature Control : Prolonged heating (e.g., overnight at 100°C) improves conversion rates but risks decomposition; monitor via TLC .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Using SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsional strain, and stereochemistry .
- Twinned Data Analysis : SHELXPRO for resolving overlapping reflections in complex crystals (e.g., chiral centers in piperidine rings) .
Q. What strategies mitigate conflicting analytical data (e.g., NMR vs. MS) for carbamate intermediates?
- Methodological Answer :
- Cross-Validation : Combine NMR (structural confirmation) with High-Resolution Mass Spectrometry (HR-MS) for exact mass.
- Isotopic Labeling : Use ¹⁵N/¹³C-labeled reagents to trace unexpected peaks in spectra .
- X-Ray Crystallography : Definitive structural assignment for ambiguous cases .
Q. How is this compound utilized in medicinal chemistry research?
- Methodological Answer :
- Intermediate in Drug Discovery : Serves as a precursor for kinase inhibitors (e.g., Lyso-phosphatidylserine inhibitors in ).
- Pharmacophore Modification : The piperidine ring enables hydrogen bonding with biological targets (e.g., enzymes, receptors), while the Boc group enhances solubility .
- In Vivo Studies : Deprotection of the Boc group post-synthesis generates active amines for pharmacokinetic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
